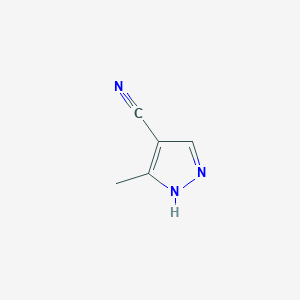

3-methyl-1H-pyrazole-4-carbonitrile

描述

3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H5N3 It is a derivative of pyrazole, characterized by a methyl group at the third position and a cyano group at the fourth position

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-methyl-1H-pyrazole-4-carbonitrile involves the reaction of 3-methyl-1H-pyrazole with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:

- Dissolve 3-methyl-1H-pyrazole in a suitable solvent such as ethanol.

- Add cyanogen bromide to the solution.

- Stir the mixture at room temperature for several hours.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

化学反应分析

Substitution Reactions

The nitrile group and pyrazole ring participate in nucleophilic substitutions, often forming sulfur- or nitrogen-bridged derivatives.

Key Findings :

- Thioether formation proceeds via nucleophilic attack of mercapto groups on the chloroacetyl intermediate .

- Alkylation with bromopropionyl bromide occurs at the pyrazole nitrogen under basic conditions .

Cyclization and Ring Formation

The nitrile group facilitates cyclization to form fused heterocycles.

Key Findings :

- Regioselective cyclization with arylidenemalononitriles forms pyrazolo[1,5-a]pyrimidines under mild conditions .

- Microwave-assisted methods enhance reaction efficiency in fused-ring synthesis .

Functional Group Transformations

The nitrile group undergoes reduction, oxidation, and hydrolysis.

Key Findings :

- Reduction of the nitrile to an amine requires strong reducing agents like LiAlH₄.

- Hydrolysis under acidic or basic conditions yields carboxylic acids, critical for pharmaceutical intermediates .

Metal Complexation

The pyrazole ring acts as a ligand for transition metals.

Key Findings :

- Cd(II) complexes exhibit green fluorescence, useful in optoelectronics .

- Co(II) complexes show bifunctional catalytic activity for oxygen evolution/reduction reactions .

Cross-Coupling Reactions

The pyrazole ring participates in Pd-catalyzed couplings.

Key Findings :

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

3-Methyl-1H-pyrazole-4-carbonitrile has been studied for its antimicrobial properties. A series of derivatives were synthesized and evaluated for their efficacy against various bacterial strains. The results indicated that these compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values ranged from 4 μg/mL to 2048 μg/mL, demonstrating their potential as antimicrobial agents .

Antioxidant Properties

In addition to antimicrobial effects, derivatives of this compound have shown significant antioxidant activity. The synthesized compounds were tested against DPPH free radicals, yielding IC50 values between 12.21 and 12.88 μg/mL, indicating strong antioxidant capabilities .

Antifungal Activity

Research has also highlighted the antifungal potential of this compound derivatives. The antifungal activity was assessed using various strains, showing promising results that could lead to the development of new antifungal medications .

Organic Synthesis Applications

Building Block for Complex Molecules

this compound serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex heterocyclic systems, which are essential in the development of pharmaceuticals and agrochemicals . The compound can undergo various chemical reactions such as oxidation and reduction, making it a valuable intermediate in synthetic pathways.

Materials Science Applications

Coordination Complexes

The compound has been utilized in the synthesis of metal complexes that exhibit luminescence and electrocatalytic properties. For example, coordination polymers derived from 3-methyl-1H-pyrazole-4-carboxylic acid were characterized for their structural and functional properties, showcasing potential applications in catalysis . These complexes demonstrated excellent catalytic activity for oxygen evolution reactions (OER), indicating their relevance in energy conversion technologies.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing a series of 5-amino-1-aryl derivatives of this compound demonstrated enhanced antifungal activity compared to traditional antifungal agents. The evaluation included determining MIC values and assessing the compounds' efficacy against clinical strains .

Case Study 2: Synthesis and Characterization of Metal Complexes

Research involving metal complexes derived from pyrazole derivatives illustrated their structural characteristics and catalytic capabilities. These studies revealed that certain complexes exhibited green fluorescence and significant catalytic performance in electrochemical reactions, underscoring their potential for practical applications in materials science .

Data Tables

作用机制

The mechanism of action of 3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The cyano group and the pyrazole ring are crucial for its binding affinity and specificity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted.

相似化合物的比较

Similar Compounds

1H-pyrazole-4-carbonitrile: Lacks the methyl group at the third position, which can affect its reactivity and binding properties.

3-methyl-1H-pyrazole-4-carboxylic acid: An oxidized form of 3-methyl-1H-pyrazole-4-carbonitrile with different chemical properties.

3-methyl-1H-pyrazole-4-amine: A reduced form with an amine group instead of a cyano group.

Uniqueness

This compound is unique due to the presence of both a methyl group and a cyano group, which confer distinct chemical reactivity and binding characteristics

生物活性

3-Methyl-1H-pyrazole-4-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C5H5N3) features a pyrazole ring with a methyl group at the 3-position and a cyano group at the 4-position. The presence of these functional groups contributes to its reactivity and biological activity.

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress in biological systems. Studies have evaluated the antioxidant potential of various derivatives of pyrazole compounds, including this compound.

Key Findings

- IC50 Values : The antioxidant activity was assessed using the DPPH radical scavenging assay, with IC50 values ranging between 12.21 μg/mL and 12.88 μg/mL for related derivatives .

- Mechanism : The mechanism involves stabilization of the DPPH free radical through hydrogen donation from the nitrogen atom in the pyrazole ring, which enhances the compound's ability to neutralize free radicals .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied against various bacterial and fungal strains.

Antibacterial Activity

Table 1 summarizes the antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Gram-positive (MIC μg/mL) | Gram-negative (MIC μg/mL) |

|---|---|---|

| This compound | 4 - 2048 | 8 - 1024 |

| Control (Standard Antibiotics) | Varies | Varies |

- Minimum Inhibitory Concentration (MIC) : The MIC values indicate significant antibacterial potential, with some derivatives showing lower MICs than common antibiotics .

Antifungal Activity

Table 2 presents antifungal activity data.

| Compound | Fungal Species | MIC μg/mL |

|---|---|---|

| This compound | Candida albicans | 32 |

| Control (Fluconazole) | Varies |

The compound exhibited notable antifungal activity against Candida species, demonstrating its potential as an antifungal agent .

Anticancer Activity

Recent studies have also explored the anticancer properties of pyrazole derivatives, including this compound.

Case Study: In Vitro Anticancer Activity

A study investigated the effects of pyrazole derivatives on various cancer cell lines:

属性

IUPAC Name |

5-methyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-4-5(2-6)3-7-8-4/h3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHYNBAKHDSUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362548 | |

| Record name | 3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131661-41-1 | |

| Record name | 3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the antifungal potential of 3-methyl-1H-pyrazole-4-carbonitrile derivatives and how does their structure relate to their activity?

A1: Research suggests that certain 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile derivatives exhibit promising antifungal activity, particularly against Candida species []. Structure-activity relationship (SAR) studies indicate that modifications to the aryl substituent at position 1 of the pyrazole ring can significantly influence the antifungal potency. While all tested compounds displayed good theoretical physicochemical parameters, one derivative demonstrated notably good activity against Candida species in vitro []. Further research is needed to elucidate the specific mechanism of action and explore the potential of these compounds as antifungal agents.

Q2: What are the challenges in synthesizing tetrazole derivatives from this compound and how have researchers addressed them?

A2: Synthesizing 5-(5-amino-1-aryl-3-methyl-1H-pyrazole-4-yl)-1H-tetrazoles from 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles presents a unique challenge. Instead of the desired tetrazole, researchers unexpectedly obtained 1H-pyrazolo[3,4-d]pyrimidine derivatives []. This suggests that the methyl group at the C3 position of the pyrazole ring may interfere with the intended reaction pathway. To overcome this, researchers successfully synthesized the target tetrazole by first protecting the amino group of 5-amino-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile with a Boc protecting group before attempting tetrazole formation []. This approach highlights the importance of understanding the reactivity of this compound derivatives and employing appropriate synthetic strategies to achieve desired outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。